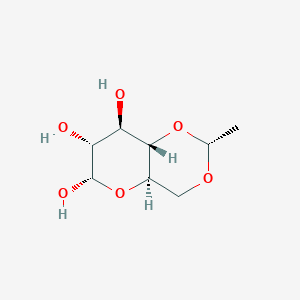

4,6-O-Ethylidene-alpha-D-glucose

准备方法

合成路线和反应条件: 乙叉葡萄糖可通过在特定条件下使葡萄糖与乙叉衍生物反应合成。 一种常见的方法是使用 4,6-O-乙叉-2,3-二-O-乙酰基-1-O-三甲基硅烷基-β-D-葡萄糖,并在路易斯酸(例如三氟化硼乙醚)存在下进行反应 。 此反应通常在受控温度下进行,需要仔细处理试剂以确保高产率和纯度。

工业生产方法: 虽然工业生产方法的详细信息尚未广泛记录,但大规模合成乙叉葡萄糖可能涉及类似的反应条件,并针对可扩展性和成本效益进行优化。 使用自动化反应器和连续流动系统可以提高生产过程的效率和一致性。

化学反应分析

反应类型: 乙叉葡萄糖会发生多种化学反应,包括:

氧化: 它可以氧化形成相应的酸或其他氧化衍生物。

还原: 还原反应可以生成醇或其他还原形式。

取代: 取代反应可以引入不同的官能团,改变其化学性质。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 经常使用硼氢化钠或氢化铝锂等还原剂。

取代: 各种卤化剂或亲核试剂可以根据所需的取代进行使用。

主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成羧酸,而还原可能会生成醇。

科学研究应用

Pharmaceutical Applications

4,6-O-Ethylidene-alpha-D-glucose has been studied for its potential in diabetes research and treatment:

- Streptozotocin Analogue : A study demonstrated that a glucose-substituted analogue of streptozotocin, which includes ethylidene glucose, does not induce diabetes in animal models. This suggests that it may act as a protective agent against the cytotoxic effects of streptozotocin on pancreatic beta cells .

- Glucose Transport Inhibition : Ethylidene glucose has been shown to inhibit glucose exit from human red blood cells competitively. This inhibition occurs without affecting the penetration of ethylidene glucose into the cells, indicating its unique interaction with glucose transport mechanisms .

Glycoside Synthesis

The compound is utilized in glycoside synthesis due to its stability and reactivity:

- Glycosylation Reactions : Ethylidene glucose serves as a glycosyl donor in the synthesis of various glycosides, which are crucial for developing pharmaceuticals and natural products .

Research Applications

This compound is employed in various research scenarios:

- Cell Membrane Studies : Research indicates that this compound can bind to glucose transporters in cell membranes, providing insights into cellular glucose uptake mechanisms .

- Conformational Studies : Studies have explored how ethylidene glucose affects the conformational states of membrane proteins involved in glucose transport, contributing to understanding protein interactions and dynamics within cellular environments .

Case Study 1: Protective Effects on Pancreatic Beta Cells

A study published in The Journal of Endocrinology explored the protective effects of ethylidene glucose against streptozotocin-induced cytotoxicity in pancreatic beta cells. The findings suggested that ethylidene glucose could mitigate damage by interacting with glucose transporters, highlighting its therapeutic potential for diabetes management .

Case Study 2: Inhibition of Glucose Exit

Research published in PubMed reported that ethylidene glucose inhibits the exit of glucose from human red blood cells without affecting its penetration. This study provided evidence for its potential use in understanding and manipulating glucose metabolism in clinical settings .

Data Table: Summary of Applications

作用机制

Ethylidene-glucose exerts its effects by competitively inhibiting the exofacial binding site of glucose transporter 1 (GLUT1) . This inhibition prevents glucose from binding to the transporter, thereby blocking its transport into cells. The compound does not get transported itself, making it a valuable inhibitor for studying glucose transport dynamics .

相似化合物的比较

4,6-O-Benzylidene-α-D-glucose: Another glucose derivative with similar inhibitory properties.

2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis by competing with glucose for hexokinase binding.

Streptozotocin: A glucose analog used in medical research to induce diabetes in animal models.

Uniqueness: Ethylidene-glucose is unique in its ability to inhibit glucose transport without being transported itself. This property makes it particularly useful for studying the mechanisms of glucose transport and developing inhibitors for therapeutic purposes .

生物活性

4,6-O-Ethylidene-alpha-D-glucose (CAS Number: 13224-99-2) is a glucose derivative known for its unique structural properties and biological activities. This compound has garnered attention in the field of biochemistry and pharmacology due to its role as a competitive inhibitor of glucose transporters, particularly GLUT1. Understanding its biological activity is crucial for exploring its potential therapeutic applications and implications in metabolic processes.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 168-170 °C |

| Boiling Point | 386.6 ± 42.0 °C at 760 mmHg |

| Flash Point | 187.6 ± 27.9 °C |

| Solubility | Soluble in water |

This compound acts primarily as a competitive inhibitor of the glucose transporter GLUT1, with a binding affinity (Ki) of approximately 12 mM for wild-type transport of 2-deoxy-D-glucose . This inhibition affects glucose uptake in various cell types, which can have significant implications for conditions characterized by altered glucose metabolism, such as diabetes and cancer.

Interaction with Transporters

- GLUT1 : This transporter is crucial for glucose uptake in many tissues, including the brain and red blood cells. The competitive inhibition by this compound suggests potential applications in targeting hyperglycemic conditions.

- Malarial Hexose Transporter (PfHT1) : The compound shows poor affinity (Ki > 50 mM) for this transporter, indicating limited efficacy against malaria .

Cellular Effects

Research indicates that this compound can penetrate human red blood cells through simple diffusion mechanisms. Its penetration is not significantly affected by the presence of glucose in the medium, which suggests it may have unique properties that distinguish it from other glucose analogs .

Potential Therapeutic Applications

- Cancer Metabolism : Given its role in inhibiting GLUT1, there is potential for using this compound in cancer therapies aimed at disrupting the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation despite the presence of oxygen .

- Diabetes Management : By modulating glucose uptake in peripheral tissues, this compound could serve as a therapeutic agent in managing insulin resistance and hyperglycemia.

Study on Glucose Transport Inhibition

A study demonstrated that this compound effectively inhibited glucose exit from cells under experimental conditions designed to mimic physiological environments. The findings showed that while it inhibited transport competitively, it did not alter cellular glucose levels significantly when present alongside high concentrations of glucose .

Metabolic Pathway Analysis

Research has highlighted the compound's interaction with various metabolic pathways:

属性

IUPAC Name |

2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPBLPQAMPVTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927594 | |

| Record name | 4,6-O-Ethylidenehexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13224-99-2 | |

| Record name | NSC89726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-O-Ethylidenehexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-O-ethylidene-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。